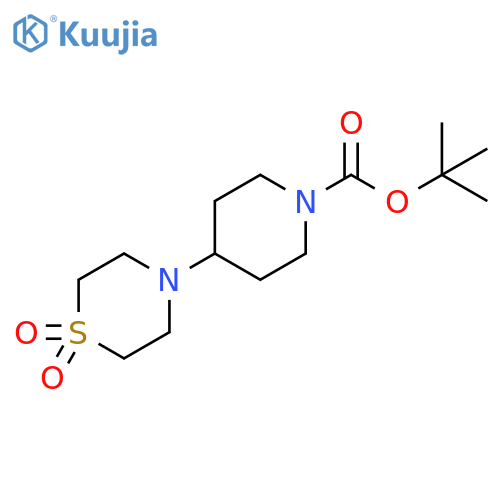

Cas no 864293-77-6 (tert-butyl 4-(1,1-dioxo-1λ?-thiomorpholin-4-yl)piperidine-1-carboxylate)

tert-butyl 4-(1,1-dioxo-1λ?-thiomorpholin-4-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate

- 1-Piperidinecarboxylic acid, 4-(1,1-dioxido-4-thiomorpholinyl)-, 1,1-dimethylethyl ester

- tert-butyl 4-(1,1-dioxo-1λ?-thiomorpholin-4-yl)piperidine-1-carboxylate

-

- インチ: 1S/C14H26N2O4S/c1-14(2,3)20-13(17)16-6-4-12(5-7-16)15-8-10-21(18,19)11-9-15/h12H,4-11H2,1-3H3

- InChIKey: OYMYFZXGTCYHBK-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(N2CCS(=O)(=O)CC2)CC1

tert-butyl 4-(1,1-dioxo-1λ?-thiomorpholin-4-yl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-128191-0.25g |

tert-butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate |

864293-77-6 | 95% | 0.25g |

$389.0 | 2023-06-08 | |

| Enamine | EN300-128191-2.5g |

tert-butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate |

864293-77-6 | 95% | 2.5g |

$1539.0 | 2023-06-08 | |

| Enamine | EN300-128191-1.0g |

tert-butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate |

864293-77-6 | 95% | 1g |

$785.0 | 2023-06-08 | |

| Enamine | EN300-128191-10.0g |

tert-butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate |

864293-77-6 | 95% | 10g |

$3376.0 | 2023-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1558699-10g |

Tert-butyl 4-(1,1-dioxidothiomorpholino)piperidine-1-carboxylate |

864293-77-6 | 98% | 10g |

¥30162.00 | 2024-04-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9664-250MG |

tert-butyl 4-(1,1-dioxo-1λ?-thiomorpholin-4-yl)piperidine-1-carboxylate |

864293-77-6 | 95% | 250MG |

¥ 1,359.00 | 2023-04-13 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00985782-1g |

tert-Butyl 4-(1,1-dioxidothiomorpholino)piperidine-1-carboxylate |

864293-77-6 | 95% | 1g |

¥3913.0 | 2024-04-18 | |

| Enamine | EN300-128191-0.1g |

tert-butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate |

864293-77-6 | 95% | 0.1g |

$272.0 | 2023-06-08 | |

| Enamine | EN300-128191-0.5g |

tert-butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate |

864293-77-6 | 95% | 0.5g |

$613.0 | 2023-06-08 | |

| Enamine | EN300-128191-5.0g |

tert-butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate |

864293-77-6 | 95% | 5g |

$2277.0 | 2023-06-08 |

tert-butyl 4-(1,1-dioxo-1λ?-thiomorpholin-4-yl)piperidine-1-carboxylate 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

tert-butyl 4-(1,1-dioxo-1λ?-thiomorpholin-4-yl)piperidine-1-carboxylateに関する追加情報

tert-butyl 4-(1,1-dioxo-1λ?-thiomorpholin-4-yl)piperidine-1-carboxylate(CAS No. 864293-77-6)の専門的な紹介と応用

tert-butyl 4-(1,1-dioxo-1λ?-thiomorpholin-4-yl)piperidine-1-carboxylate(CAS 864293-77-6)は、有機合成化学および医薬品中間体として重要な役割を果たす化合物です。この化合物は、ピペリジン骨格とチオモルホリン構造を有し、Boc保護基(tert-butoxycarbonyl)によって修飾されています。その特異的な構造から、創薬研究や材料科学分野で注目を集めています。

近年、CAS 864293-77-6に関する検索需要が増加しており、特に「tert-butyl 4-(1,1-dioxo-1λ?-thiomorpholin-4-yl)piperidine-1-carboxylate 合成方法」や「チオモルホリン誘導体の応用」といったキーワードが頻繁に検索されています。この背景には、創薬化学や精密有機合成への関心の高まりが挙げられます。本化合物は、神経科学関連ターゲットや酵素阻害剤の開発において、重要な分子骨格として利用される可能性があります。

化学的特性として、tert-butyl 4-(1,1-dioxo-1λ?-thiomorpholin-4-yl)piperidine-1-carboxylateは白色から淡黄色の結晶性粉末として知られています。その硫黄原子を含む構造は、分子間相互作用や生体適合性に影響を与える特徴的な要素です。また、Boc保護基の存在により、さらなる官能基変換が可能であり、多様な医薬品候補化合物への展開が期待できます。

応用分野では、本化合物がキナーゼ阻害剤やGPCRリガンドの設計において有用な構築ブロックとなる可能性が研究されています。特に、中枢神経系(CNS)薬剤の開発において、その脂溶性と膜透過性のバランスが注目されています。さらに、プロドラッグ設計や標的薬物送達システムへの応用も検討されており、現代の個別化医療トレンドに合致する材料としての価値が高まっています。

合成方法に関しては、tert-butyl 4-(1,1-dioxo-1λ?-thiomorpholin-4-yl)piperidine-1-carboxylateの製造プロセスが複数の特許文献で開示されています。一般的には、4-チオモルホリンピペリジンを出発物質とし、ジ-tert-butylジカーボネート(Boc2O)を用いた保護反応を経て合成されます。近年では、フロー化学技術や触媒的酸化プロセスの導入により、収率と純度の向上が図られています。

市場動向として、CAS 864293-77-6を含む複素環化合物の需要は、バイオ医薬品市場の拡大とともに堅調に推移しています。特に、アジア太平洋地域の契約研究機関(CRO)やジェネリック医薬品メーカーからの需要が顕著です。この化合物の供給状況と価格動向は、医薬品開発パイプラインの進展に影響を受ける傾向にあります。

安全性と取り扱いに関しては、tert-butyl 4-(1,1-dioxo-1λ?-thiomorpholin-4-yl)piperidine-1-carboxylateが標準的な有機実験室環境で安全に取り扱えることが報告されています。ただし、適切な個人用保護具(PPE)の使用と局所排気装置の設置が推奨されます。廃棄時には、環境負荷低減の観点から専門業者による処理が必要です。

今後の展望として、AI創薬や自動合成プラットフォームの普及に伴い、864293-77-6のような多機能性中間体の重要性はさらに高まると予想されます。特に、フラグメントベース創薬やDNAエンコードライブラリー技術における需要拡大が期待されています。研究者は、この化合物の構造活性相関をさらに解明し、新規治療薬開発への応用を模索しています。

864293-77-6 (tert-butyl 4-(1,1-dioxo-1λ?-thiomorpholin-4-yl)piperidine-1-carboxylate) 関連製品

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 307-59-5(perfluorododecane)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)